molecular formula C7H16ClNS B1447661 4-(Ethylsulfanyl)piperidine hydrochloride CAS No. 1864073-00-6

4-(Ethylsulfanyl)piperidine hydrochloride

Cat. No. B1447661
M. Wt: 181.73 g/mol
InChI Key: RBDTXVWHEDGVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylsulfanyl)piperidine hydrochloride is a chemical compound with the empirical formula C7H16ClNS . It is a solid substance and has a molecular weight of 181.73 g/mol . The compound is used for research purposes.


Synthesis Analysis

Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task in modern organic chemistry . Recent scientific literature has reported various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The SMILES string of 4-(Ethylsulfanyl)piperidine hydrochloride is O=S(C1CCNCC1)(CC)=O.Cl . The InChI is 1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

4-(Ethylsulfanyl)piperidine hydrochloride is a solid substance . It has a molecular weight of 181.73 g/mol .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds closely related to 4-(Ethylsulfanyl)piperidine hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, has provided insights into their crystal and molecular structures. These studies, utilizing techniques like single-crystal X-ray diffraction, have characterized the conformations and bonding interactions of piperidine derivatives, aiding in understanding their chemical behaviors and potential for drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Medicinal Chemistry

Several studies have focused on synthesizing piperidine derivatives and evaluating their biological activities. For instance, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has explored the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating the potential of these compounds in fine chemical intermediates (Zheng Rui, 2010).

Anticancer and Antibacterial Potentials

Novel piperidine-4-carboxylic acid derivatives have been synthesized and assessed for their antibacterial and anticancer properties. These studies indicate that piperidine derivatives can serve as moderate inhibitors of bacterial growth and possess anticancer activities against various cancer cell lines (Kashif Iqbal et al., 2017).

Antioxidant and Enzyme Inhibition

Research on sulfonyl hydrazone scaffolds incorporating piperidine rings has revealed their significance in medicinal chemistry, showing antioxidant capacity and anticholinesterase activity. These findings suggest the therapeutic potential of these compounds for treating oxidative stress-related diseases and cholinesterase-related disorders (Nurcan Karaman et al., 2016).

Molecular Docking Studies

Molecular docking studies on piperidine derivatives, including 4-(Ethylsulfanyl)piperidine hydrochloride analogs, have provided insights into their interactions with biological targets. These studies are crucial for understanding the mechanism of action and for designing more potent and selective drug candidates (A. Siwek et al., 2012).

Safety And Hazards

The safety information for 4-(Ethylsulfanyl)piperidine hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .

properties

IUPAC Name

4-ethylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDTXVWHEDGVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfanyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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